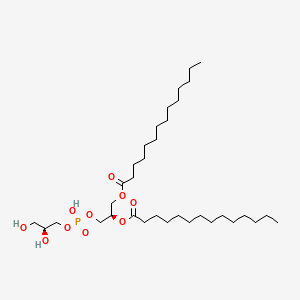

Dimyristoyl phosphatidylglycerol

Description

Properties

CAS No. |

57618-28-7 |

|---|---|

Molecular Formula |

C34H67O10P |

Molecular Weight |

666.9 g/mol |

IUPAC Name |

[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31-,32+/m0/s1 |

InChI Key |

BPHQZTVXXXJVHI-AJQTZOPKSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC |

Synonyms |

1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) 1,2-dimyristoyl-sn-glycerol-3-phosphoglycerol dimyristoyl phosphatidylglycerol dimyristoylphosphatidylglycerol DMPG |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dimyristoyl Phosphatidylglycerol (DMPG)

Dimyristoyl phosphatidylglycerol (DMPG) is a synthetic, saturated phospholipid that plays a crucial role in various scientific and pharmaceutical applications. Its unique physicochemical properties make it an essential component in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, and a valuable tool in the study of biological membranes. This guide provides a comprehensive overview of DMPG, including its chemical and physical properties, detailed experimental protocols for its use, and its role in biological and pharmaceutical contexts.

Physicochemical Properties of DMPG

DMPG is an amphiphilic molecule, consisting of a hydrophilic glycerol (B35011) headgroup attached to a phosphate (B84403) group, and two hydrophobic myristoyl (14-carbon) acyl chains. This structure allows it to self-assemble into bilayers in aqueous environments, forming vesicles or liposomes. The sodium salt of DMPG is commonly used in research and pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize the key quantitative properties of DMPG and its sodium salt.

| Property | Value (DMPG) | Value (DMPG, Sodium Salt) | References |

| Molecular Weight | 666.9 g/mol | 688.8 g/mol | [1][2][3][4] |

| Molecular Formula | C₃₄H₆₇O₁₀P | C₃₄H₆₆NaO₁₀P | [1][2][3] |

| Exact Mass | 666.44718533 g/mol | 688.42912958 Da | [1][3] |

| Topological Polar Surface Area | 149 Ų | 152 Ų | [1][2][3] |

| Hydrogen Bond Donor Count | 3 | - | [1] |

| Hydrogen Bond Acceptor Count | 10 | - | [1] |

| Rotatable Bond Count | 36 | - | [1] |

| Purity | - | >98% | |

| Solubility | - | Chloroform (B151607): 2 mg/ml | [4] |

| Thermodynamic and Aggregation Properties | Value | Conditions | References |

| Critical Micelle Concentration (CMC) | 11 µM | Aqueous solution | [5] |

| Gel-Liquid Crystal Transition Temp (Tm) | 23.5 °C | Aqueous dispersion | [6] |

| High-Order Transition Temp (T*) | 31.7 °C | Aqueous dispersion | [6] |

| Stable Gel Phase Transition Temp (T(I)) | 40-42 °C | After 14-day aging at 40°C | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving DMPG, from its synthesis to its application in forming drug delivery vehicles.

Chemical Synthesis of DMPG (Adapted from DMPC Synthesis)

The synthesis of DMPG can be achieved via Steglich esterification, a common method for forming esters from an acid and an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This protocol is adapted from a similar synthesis for 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC).[7][8][9]

Materials:

-

sn-glycero-3-phospho-rac-(1-glycerol) (GPG)

-

Myristic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Chloroform

Procedure:

-

Preparation of Silica-GPG Complex: Dissolve GPG in methanol (B129727) and add it dropwise to silica gel. Concentrate the mixture under vacuum at 40°C for 1 hour, followed by 80°C for 1 hour to form a dry silica-GPG complex.

-

Esterification Reaction: In a screw-capped flask, combine the silica-GPG complex, myristic acid, DCC, and DMAP in chloroform. A typical molar ratio would be GPG:myristic acid:DCC:DMAP = 1.0:4.8:4.8:2.5.[8]

-

Reaction Conditions: Purge the flask with nitrogen, seal it, and heat at 45°C for 72 hours with continuous stirring.

-

Purification: After the reaction, the product (DMPG) is purified to remove by-products such as dicyclohexylurea and unreacted starting materials. This typically involves sequential recrystallization from appropriate solvents like ethyl acetate (B1210297) and acetone.[8]

-

Characterization: Confirm the structure and purity of the synthesized DMPG using techniques such as ¹H-NMR, ¹³C-NMR, ³¹P-NMR, FTIR, and mass spectrometry.

Preparation of DMPG-Containing Liposomes by Thin-Film Hydration

This is the most common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (SUVs or LUVs).[10][11][12]

Materials:

-

DMPG (and other lipids like DMPC or cholesterol, if making a mixed lipid system)

-

Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

Procedure:

-

Lipid Film Formation: Dissolve the desired amount of DMPG and any other lipids in the organic solvent in a round-bottom flask.[11]

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (for DMPG, >24°C) to evaporate the solvent. This will form a thin, uniform lipid film on the inner surface of the flask.[11]

-

Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.[11]

-

Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should also be above the Tm of the lipids. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This process causes the lipid sheets to swell and detach from the glass wall, forming multilamellar vesicles (MLVs).[10][12]

-

(Optional) Sizing: To produce unilamellar vesicles of a defined size, the MLV suspension can be further processed by:

Drug Encapsulation in DMPG Liposomes

DMPG liposomes can encapsulate both hydrophilic and lipophilic drugs.

-

For Hydrophilic Drugs: Dissolve the drug in the aqueous buffer used for the hydration step of the thin-film method. The drug will be entrapped in the aqueous core of the liposomes.[10][12]

-

For Lipophilic Drugs: Add the drug to the lipid mixture in the organic solvent during the lipid film formation step. The drug will be incorporated into the lipid bilayer of the liposomes.[10]

After encapsulation, unencapsulated drug is typically removed by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

Role in Drug Delivery and Membrane Research

DMPG is a versatile phospholipid with significant applications in both pharmaceutical sciences and basic research.

Drug Delivery Systems

The anionic nature of DMPG's headgroup is a key feature in its application in drug delivery.

-

Enhanced Stability: The negative charge on the surface of DMPG-containing liposomes creates electrostatic repulsion between vesicles, preventing aggregation and increasing colloidal stability.

-

Modulation of Drug Release: The inclusion of DMPG can influence the rigidity and permeability of the lipid bilayer, thereby modulating the release rate of encapsulated drugs.

-

Targeting: Negatively charged liposomes are recognized by macrophages, which can be exploited for targeted drug delivery to these cells.[10] For example, DMPG has been used in the formulation of nanocochleates for the oral delivery of methotrexate (B535133), an anticancer drug.[14][15]

Model Membranes and Protein Interactions

DMPG is widely used to create artificial membranes that mimic the negatively charged surfaces of biological membranes, such as those found in bacteria.

-

Protein Folding and Function: The charge of the lipid headgroup can significantly influence the structure and function of membrane proteins. Studies have shown that specific charge-mediated interactions between the positive residues of outer membrane proteins (OMPs) and the negatively charged DMPG are crucial for the proper folding and stability of these proteins within the membrane.[16]

-

Biophysical Studies: DMPG bilayers are used in a variety of biophysical techniques to study lipid phase behavior, membrane fusion, and the interaction of drugs and other molecules with lipid membranes.[6][17] The complex phase behavior of DMPG, including the formation of an intermediate state during melting, is an area of active research.[18]

Visualizations: Workflows and Logical Relationships

Experimental Workflow: Liposome Preparation and Drug Loading

The following diagram illustrates the standard thin-film hydration method for preparing drug-loaded liposomes.

Caption: Workflow for preparing drug-loaded DMPG liposomes via the thin-film hydration method.

Logical Relationship: DMPG Interaction with Membrane Proteins

This diagram illustrates the role of electrostatic interactions between anionic DMPG lipids and cationic residues on a membrane protein, which is critical for the protein's stability and folding.

Caption: DMPG's anionic headgroup stabilizes membrane proteins via electrostatic interactions.

References

- 1. dimyristoyl phosphatidylglycerol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 2. Dimyristoylphosphatidylglycerol | C34H67O10P | CID 107767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | C34H66NaO10P | CID 46891824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermal transitions in the bilayer assembly of dimyristoylphosphatidylglycerol sodium salt dispersion in water: a new phase transition through an intermediate state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 8. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Investigation of dimyristoyl phosphatidyl glycerol and cholesterol based nanocochleates as a potential oral delivery carrier for methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Protein–lipid charge interactions control the folding of outer membrane proteins into asymmetric membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Formation of a new stable phase of phosphatidylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The intermediate state of DMPG is stabilized by enhanced positive spontaneous curvature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimyristoyl Phosphatidylglycerol (DMPG): Structure, Function, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG), an anionic phospholipid of significant interest in membrane biophysics and pharmaceutical sciences. We will delve into its molecular structure, physicochemical properties, biological functions, and its critical role in the development of advanced drug delivery systems.

Molecular Structure and Physicochemical Properties

Dimyristoyl phosphatidylglycerol (DMPG) is a synthetic phospholipid characterized by a glycerol (B35011) backbone, two myristic acid acyl chains, and a negatively charged phosphoglycerol head group.[1][2] The myristic acid chains are saturated and each contain 14 carbon atoms.[3] This specific structure imparts distinct biophysical properties that govern its behavior in aqueous environments and its interactions within biological systems.

Chemical Structure

The IUPAC name for DMPG is [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate.[4] Its structure consists of:

-

A stereospecific sn-glycero-3-phospho core : This forms the backbone of the molecule.

-

Two Myristoyl (14:0) Acyl Chains : These saturated fatty acid chains are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. Their length and saturation level are key determinants of the membrane fluidity and phase transition temperature.

-

A rac-Glycerol Head Group : Attached to the phosphate (B84403) group, this glycerol moiety is responsible for the molecule's anionic nature at physiological pH and its hydrophilic character.[2]

Physicochemical Data

The key quantitative properties of DMPG are summarized in the table below. These parameters are crucial for predicting its behavior in experimental and formulation settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₆₇O₁₀P (Acid form) | [4] |

| C₃₄H₆₆NaO₁₀P (Sodium salt) | [1][3] | |

| Molecular Weight | 666.9 g/mol (Acid form) | [4] |

| 688.8 g/mol (Sodium salt) | [3][5][6] | |

| CAS Number | 200880-40-6 (sn-glycerol-3-phosphoglycerol form) | [1][3][5] |

| Purity | >98% | [5][7] |

| Phase Transition Temp (Tm) | ~23°C (at higher ionic strength) | |

| Appearance | White powder | [6] |

| Charge | Anionic / Negatively charged | [2][8] |

Function and Biological Significance

DMPG's functions are intrinsically linked to its structure, particularly its anionic head group and saturated acyl chains.

Membrane Formation and Properties

In aqueous solutions, DMPG molecules self-assemble into lipid bilayers to minimize the exposure of their hydrophobic tails to water.[1] These bilayers can form vesicles, such as liposomes, which are spherical structures enclosing an aqueous core.[9] The negative charge of the DMPG headgroup creates electrostatic repulsion between adjacent molecules, influencing membrane packing and stability.[2] This charge also prevents vesicle aggregation, enhancing the stability of liposomal formulations.[2]

At low ionic strengths, DMPG dispersions exhibit complex thermal behavior, with a broad gel-to-fluid phase transition that can span nearly 17°C.[10] Studies using techniques like Small Angle X-ray Scattering (SAXS) and Differential Scanning Calorimetry (DSC) indicate that this transition involves significant structural changes at the bilayer level.[10] Some research suggests that during this melting transition, DMPG can form highly perforated or porous membranes.

Biological Roles

Phosphatidylglycerol (PG), the class of lipids to which DMPG belongs, is a fundamental component of biological membranes.[8]

-

Bacterial Membranes : PG is a major anionic phospholipid in prokaryotic cells, often comprising up to 20% of the total lipid content.[10] Its negative charge is crucial for electrostatic interactions with membrane proteins and divalent cations, influencing protein folding, transport, and cell wall synthesis.[8]

-

Mitochondrial Membranes : PG serves as a precursor for the synthesis of cardiolipin, a critical phospholipid for the structure and function of the inner mitochondrial membrane.

-

Pulmonary Surfactant : In mammals, PG is a significant component of lung surfactant, where it is thought to play a role in spreading the surfactant layer over the alveolar surface.[8] Its presence in amniotic fluid is a clinical indicator of fetal lung maturity.

Applications in Drug Delivery

DMPG is widely utilized in pharmaceutical formulations, particularly in liposomal drug delivery systems.[4] Its anionic nature and ability to form stable vesicles make it an invaluable excipient for encapsulating and delivering therapeutic agents.[1]

Key benefits of using DMPG in drug delivery include:

-

Enhanced Stability : The negative surface charge imparted by DMPG prevents the aggregation of lipid nanoparticles, thereby increasing the shelf-life and stability of the formulation.[2]

-

Improved Drug Solubilization : As a phospholipid, DMPG can form micelles or liposomes with a hydrophobic core to encapsulate lipophilic drugs, increasing their solubility in aqueous environments like the bloodstream.[4]

-

Facilitated Cellular Uptake : Negatively charged lipid particles are often more likely to penetrate cell membranes, which can enhance the delivery of drugs, including anti-cancer agents, into target cells.[2]

Key Experimental Protocols

The study of DMPG and its applications involves several standard biophysical and formulation techniques. Below are outlines of key experimental methodologies.

Preparation of DMPG Liposomes (Thin-Film Hydration Method)

This is the most common method for preparing multilamellar vesicles (MLVs), which can be further processed into unilamellar vesicles.

Methodology:

-

Lipid Film Formation :

-

Dissolve DMPG and any other lipids (e.g., DMPC, cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.

-

Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

-

Place the flask under high vacuum for several hours (or overnight) to ensure complete removal of residual solvent.[8]

-

-

Hydration :

-

Hydrate the dried lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline). The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid with the highest Tm.[8]

-

Agitate the flask (e.g., by vortexing or swirling) to detach the lipid sheets from the glass wall, allowing them to swell and form MLVs.

-

-

Vesicle Sizing (Optional but Recommended) :

-

To produce unilamellar vesicles (LUVs or SUVs) with a more uniform size distribution, the MLV suspension can be downsized.

-

Extrusion : Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is a gentle method that produces LUVs.[10]

-

Sonication : Use a probe or bath sonicator to apply sonic energy to the MLV suspension, which breaks them down into smaller SUVs.

-

Determination of Phase Transition Temperature (Tm) by DSC

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermotropic phase behavior of lipids.[2] It measures the heat flow associated with thermal transitions in the material.

Methodology:

-

Sample Preparation : Prepare a DMPG liposome suspension at a known concentration (e.g., 3-5 mM) in the desired buffer.

-

DSC Analysis :

-

Accurately load a specific volume of the liposome suspension into a DSC sample pan. Load an identical volume of buffer into the reference pan.

-

Seal the pans hermetically.

-

Place the pans in the calorimeter and establish a thermal equilibrium at a starting temperature well below the expected Tm (e.g., 10°C).

-

Initiate a temperature scan, heating the sample and reference at a constant rate (e.g., 1°C/min or 60°C/hour).[5]

-

Record the differential heat flow as a function of temperature.

-

-

Data Interpretation :

-

The phase transition will appear as an endothermic peak on the DSC thermogram.

-

The Tm is defined as the temperature at the peak maximum of the transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak, providing information on the energy of the transition.

-

The cooperativity of the transition is related to the peak's sharpness (width at half-height), with sharper peaks indicating higher cooperativity.[2]

-

Vesicle Permeability Assay

These assays measure the ability of a substance to cross the DMPG lipid bilayer, providing insights into membrane integrity. A common method involves encapsulating a fluorescent dye.

Methodology:

-

Liposome Preparation : Prepare DMPG vesicles (e.g., LUVs) by hydrating a lipid film with a solution containing a high concentration of a self-quenching fluorescent dye, such as calcein.

-

Removal of External Dye : Separate the dye-loaded liposomes from the unencapsulated, external dye. This is typically done using size-exclusion chromatography (e.g., a Sephadex column). The liposome fraction will elute first.

-

Permeability Measurement :

-

Place the purified liposome suspension in a fluorometer cuvette with a magnetic stirrer.

-

Monitor the baseline fluorescence over time. In intact vesicles, the encapsulated dye is self-quenched, and fluorescence is low.

-

Induce leakage by adding a perturbing agent (e.g., a peptide, a detergent like Triton X-100 for 100% leakage control, or by changing temperature).

-

As the dye leaks out into the larger external volume, it becomes de-quenched, resulting in a measurable increase in fluorescence intensity.

-

The rate of fluorescence increase is proportional to the rate of dye efflux and thus reflects the permeability of the membrane.[1]

-

Conclusion

Dimyristoyl phosphatidylglycerol is a versatile and fundamentally important phospholipid. Its well-defined chemical structure, anionic nature, and predictable phase behavior make it an excellent component for creating model membranes to study complex biological processes.[8] For drug development professionals, DMPG is a critical excipient that enhances the stability, solubility, and cellular delivery of therapeutic agents within liposomal and other lipid-based nanoparticle formulations. A thorough understanding of its properties and the experimental methods used to characterize it is essential for its effective application in both basic research and pharmaceutical development.

References

- 1. Aqueous dispersions of DMPG in low salt contain leaky vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ucm.es [ucm.es]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Biophysical Profile of DMPG: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Physical Properties of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) for Advanced Research and Pharmaceutical Development.

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the core physical properties of the anionic phospholipid, DMPG. This document offers a thorough compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental frameworks.

Core Physical and Chemical Properties of DMPG

DMPG, a synthetic phospholipid, is a cornerstone in the study of biological membranes and a key component in various drug delivery systems.[1] Its distinct anionic nature, conferred by the phosphoglycerol headgroup, governs its interaction with other molecules and its collective behavior in aqueous environments.

Below is a summary of the key physical and chemical properties of DMPG:

| Property | Value | Reference |

| Molecular Formula | C34H66NaO10P | [2][3] |

| Molecular Weight | 688.85 g/mol | [2][4] |

| IUPAC Name | sodium; (2R)-2,3-dihydroxypropyl 2-({--INVALID-LINK--phosphoryl}oxy)propanoate | [5] |

| Charge | Anionic | [6] |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | 23 °C (in the presence of >100 mM NaCl) | [7][8] |

| Critical Micelle Concentration (CMC) | 11 µM | [9] |

| Area per Molecule | ~70 Ų (in the fluid phase with monovalent counter-ions) | [6][10] |

In-Depth Analysis of Physical Characteristics

Phase Behavior

The thermotropic phase behavior of DMPG is a critical aspect of its physical properties, exhibiting a transition from a more ordered gel phase to a more fluid liquid-crystalline phase. In aqueous dispersions with low ionic strength, DMPG displays a broad gel-to-fluid transition region that spans from approximately 18°C to 35°C.[11] However, in the presence of higher ionic strength (e.g., >100 mM NaCl), this transition sharpens and occurs at a distinct temperature of 23°C, a behavior that is more akin to that of the zwitterionic lipid DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine).[7] This dependence on ionic strength highlights the significant role of electrostatic interactions in the packing and phase behavior of DMPG bilayers.

Molecular Structure and Packing

DMPG consists of a glycerol (B35011) backbone, two myristoyl (14:0) fatty acid chains, and a phosphoglycerol headgroup.[3] In a bilayer configuration, the hydrophobic acyl chains orient towards the interior of the membrane, while the hydrophilic phosphoglycerol headgroups face the aqueous environment. The area per lipid molecule in a DMPG bilayer is influenced by factors such as temperature and the presence of counter-ions. For instance, in the fluid phase with monovalent counter-ions like sodium, the area per molecule is approximately 70 Ų.[6][10] The presence of divalent cations, such as calcium, can lead to a condensation of the lipid packing.

Experimental Protocols for Characterization

A precise understanding of the physical properties of DMPG relies on robust experimental methodologies. The following sections detail the protocols for key analytical techniques used to characterize this lipid.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials. For lipids, it is the primary method for determining the gel-to-liquid crystalline phase transition temperature (Tm).

Methodology:

-

Liposome (B1194612) Preparation:

-

A known amount of DMPG is dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

-

The film is hydrated with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the expected Tm of the lipid.

-

To obtain unilamellar vesicles, the resulting multilamellar vesicle suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

DSC Measurement:

-

A precise volume of the liposome suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical volume of the buffer is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is scanned over a range that encompasses the phase transition of DMPG (e.g., from 10°C to 40°C) at a controlled heating rate (e.g., 1°C/minute).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

-

Langmuir-Blodgett Trough for Area Per Molecule Determination

The Langmuir-Blodgett (LB) trough technique is used to form and characterize monolayers of amphiphilic molecules at an air-water interface. This method allows for the determination of the area per molecule.

Methodology:

-

Trough Preparation:

-

The LB trough is thoroughly cleaned with a high-purity solvent (e.g., chloroform, followed by copious rinsing with ultrapure water).

-

The trough is filled with a subphase of known composition (e.g., ultrapure water or a buffered saline solution). The surface is cleaned by aspiration until the surface pressure remains stable upon compression.

-

-

Monolayer Formation:

-

A solution of DMPG in a volatile, water-immiscible solvent (e.g., chloroform) of a known concentration is prepared.

-

A specific volume of the DMPG solution is carefully deposited onto the subphase surface using a microsyringe.

-

A waiting period of approximately 10-15 minutes is allowed for the solvent to evaporate completely.

-

-

Isotherm Measurement:

-

The movable barriers of the trough compress the monolayer at a constant rate (e.g., 10 mm/min).

-

The surface pressure is measured using a Wilhelmy plate or a similar sensor as a function of the mean molecular area.

-

The resulting pressure-area isotherm provides information on the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid). Extrapolation of the steepest part of the isotherm to zero pressure gives an estimate of the area per molecule in a condensed state.

-

Fluorescence Spectroscopy for Critical Micelle Concentration (CMC) Determination

The critical micelle concentration is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy, using a hydrophobic probe like pyrene (B120774), is a sensitive method for determining the CMC of lipids.

Methodology:

-

Sample Preparation:

-

A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared.

-

A series of aqueous solutions with varying concentrations of DMPG are prepared.

-

A small aliquot of the pyrene stock solution is added to each DMPG solution, ensuring the final pyrene concentration is very low (e.g., 1 µM) to avoid altering the micellization process. The solutions are allowed to equilibrate.

-

-

Fluorescence Measurement:

-

The fluorescence emission spectra of the pyrene in each DMPG solution are recorded using a spectrofluorometer. The excitation wavelength is typically set to around 335 nm.

-

The intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum are measured.

-

-

Data Analysis:

-

The ratio of the intensities (I1/I3) is plotted against the logarithm of the DMPG concentration.

-

Pyrene's emission spectrum is sensitive to the polarity of its microenvironment. In the polar aqueous environment below the CMC, the I1/I3 ratio is relatively high. As micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a decrease in the I1/I3 ratio.

-

The CMC is determined from the inflection point of the sigmoidal curve obtained in the plot of I1/I3 versus log[DMPG].

-

DMPG in Biological and Pharmaceutical Contexts

Role in Signaling Pathways

Anionic phospholipids (B1166683), including phosphatidylglycerol, are crucial components of cellular membranes and are involved in various signaling pathways. They contribute to the membrane's surface charge, which influences the recruitment and activation of many peripheral membrane proteins. A well-characterized example of phospholipid-based signaling is the Phosphatidylinositol (PI) signaling pathway. While DMPG is not a direct participant in this specific pathway, the principles of how phospholipids are enzymatically modified to generate second messengers are highly relevant.

Experimental Workflow for DMPG-based Drug Delivery Systems

DMPG is frequently incorporated into liposomal drug delivery systems due to its ability to modulate membrane properties and interact with biological systems. The following workflow outlines the key steps in developing and characterizing a DMPG-containing liposomal drug formulation.

This comprehensive guide provides a foundational understanding of the physical properties of DMPG, essential for its application in both fundamental research and the development of advanced therapeutic delivery systems. The detailed protocols and visual workflows are intended to facilitate reproducible and high-quality scientific investigation.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

- 4. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 11. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dipalmitoylphosphatidylglycerol (DMPG) in Bacterial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dipalmitoylphosphatidylglycerol (DMPG), an anionic phospholipid that is a critical component of many bacterial cell membranes. We will delve into its structural and functional significance, its role as a key interaction point for antimicrobial agents, and its influence on bacterial signaling and antibiotic resistance. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visualizations to elucidate complex interactions and workflows.

Core Properties and Function of DMPG in Bacterial Membranes

Dipalmitoylphosphatidylglycerol (DPPG) is a glycerophospholipid distinguished by its glycerol (B35011) head group and two saturated 16-carbon palmitic acid tails. As an anionic phospholipid, it imparts a net negative charge to the bacterial cytoplasmic membrane, a feature that is fundamental to membrane integrity and function. While the overall percentage of phosphatidylglycerol (PG) varies between bacterial species, it is a significant component, particularly in Gram-positive bacteria. For instance, the membrane of Staphylococcus aureus can be composed of 50-65% PG.[1]

The presence of DMPG and other anionic phospholipids (B1166683) is crucial for:

-

Maintaining Membrane Stability: The negative charge contributes to electrostatic repulsion between phospholipid headgroups, influencing lipid packing and overall membrane stability.[2]

-

Regulating Membrane Fluidity: The saturated palmitoyl (B13399708) chains of DMPG lead to a higher phase transition temperature (Tm) compared to unsaturated phospholipids, contributing to a more ordered, less fluid membrane state.[2] This property is critical for bacterial adaptation to environmental stress.

-

Influencing Membrane Protein Function: The charge and physical properties of the lipid environment created by DMPG can modulate the activity of embedded membrane proteins, including transporters and signaling molecules.[3]

-

Serving as an Electrostatic Interaction Hub: The anionic surface is a primary target for cationic molecules, including essential divalent cations like Mg²⁺ and Ca²⁺, as well as antimicrobial peptides (AMPs).[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biophysical properties of DMPG-containing membranes and their interactions.

Table 1: Biophysical Properties of Model Bacterial Membranes

| Parameter | Value | Bacterium/Model System | Significance |

| Zeta Potential | -44.2 mV | Escherichia coli | Indicates a strong net negative surface charge, crucial for electrostatic interactions.[6] |

| -35.6 mV | Staphylococcus aureus | Demonstrates the significant contribution of anionic lipids to surface charge.[6] | |

| Bilayer Thickness | 5.2 ± 0.1 nm | DMPG Bilayer on Mica | Provides a baseline for studying structural changes upon interaction with molecules like peptides.[7] |

| Phase Transition (Tm) | Decreases in order: PA > PE > PS > PC = PG > PI | Model Membranes | Shows that the PG headgroup contributes to a lower phase transition temperature compared to other phospholipids with the same acyl chains, influencing fluidity.[2] |

Table 2: Interaction Parameters with Antimicrobial Peptides (AMPs)

| Parameter | Value | Peptide/Liposome System | Significance |

| Apparent Binding Constant (Ka) | 10,000 L·mol⁻¹ | DD K Peptide with Lecithin Liposomes | Demonstrates strong binding to model membranes. The presence of cholesterol, typical in eukaryotes, reduces this binding.[8] |

| Minimal Inhibitory Concentration (MIC) | 8.0 µg/mL | Gramicidin S against P. aeruginosa | Represents the concentration needed to inhibit bacterial growth, which is related to the peptide's ability to interact with and disrupt the membrane.[4] |

| 0.125 µg/mL | Polymyxin B against P. aeruginosa | The lower MIC of Polymyxin B correlates with its higher binding affinity to the lipopolysaccharide (LPS) and anionic components of the outer membrane.[4] | |

| LPS Binding (IC50) | 9.6 µg/mL | Polymyxin B | Indicates high-affinity binding to LPS, a key step for Gram-negative bacterial membrane disruption.[4] |

DMPG as a Target for Antimicrobial Peptides (AMPs)

The net negative charge imparted by DMPG makes the bacterial membrane a prime target for cationic AMPs, a class of molecules central to innate immunity and a promising area for new antibiotic development. The interaction is a multi-step process.

-

Electrostatic Attraction: Cationic AMPs are initially attracted to the anionic bacterial surface.[9] This interaction is the critical first step that concentrates the peptides at the membrane.

-

Membrane Insertion and Disruption: Following the initial binding, the amphipathic nature of many AMPs facilitates their insertion into the lipid bilayer. This can lead to membrane permeabilization, pore formation, or complete disruption, ultimately causing cell death.[8]

The specificity of AMPs for bacterial over host membranes is partly due to this charge difference, as mammalian cell membranes are typically zwitterionic and contain cholesterol, which can inhibit AMP binding.[8]

Below is a logical diagram illustrating this interaction pathway.

Role in Signaling: An Indirect Modulator

DMPG is not a direct signaling molecule in the way that second messengers like cyclic di-GMP are.[10] Bacteria primarily rely on two-component signal transduction systems (TCSs) to sense and respond to their environment.[11][12] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[11]

The role of DMPG in signaling is indirect but crucial. The activity of the sensor histidine kinase can be profoundly influenced by the physical properties of the membrane in its immediate vicinity. Changes in membrane fluidity, thickness, or surface charge, all of which are influenced by the DMPG content, can alter the conformation and signaling activity of these sensor proteins. Therefore, DMPG acts as a modulator of signal transduction by shaping the biophysical environment of the sensing machinery.

The diagram below illustrates this indirect regulatory relationship.

Involvement in Antibiotic Resistance

Bacteria can develop resistance to cationic antibiotics by altering the electrostatic properties of their cell membrane. One of the primary mechanisms involves reducing the net negative charge to decrease the binding of positively charged drugs. The MprF (multiple peptide resistance factor) protein is a key player in this process. MprF is an enzyme that modifies anionic phospholipids like PG with L-lysine, creating lysyl-phosphatidylglycerol (L-PG). This modification introduces a positive charge from the lysine, effectively neutralizing the negative charge of the phosphate (B84403) group and reducing the overall anionic nature of the membrane. This charge repulsion mechanism confers resistance to cationic AMPs and antibiotics like daptomycin.[13]

Key Experimental Methodologies

Studying the role of DMPG requires a combination of techniques to prepare model systems and analyze their properties.

Lipid Extraction and Quantification

Protocol: Bligh-Dyer Lipid Extraction

This is a standard method for extracting total lipids from a bacterial cell pellet.

-

Cell Harvesting: Grow bacterial cultures to the desired phase and harvest by centrifugation.

-

Homogenization: Resuspend the cell pellet in a phosphate buffer.

-

Solvent Addition: Add a single-phase mixture of chloroform (B151607):methanol:water (typically 1:2:0.8 v/v/v) to the cell suspension and vortex thoroughly to disrupt cells and solubilize lipids.

-

Phase Separation: Add additional chloroform and water to break the mixture into two phases (final ratio of chloroform:methanol:water of 2:2:1.8).

-

Lipid Collection: Centrifuge the mixture to clarify the phases. The lower chloroform phase, containing the lipids, is carefully collected.

-

Quantification: The extracted lipids can be quantified using techniques like mass spectrometry or NMR to determine the precise composition, including the percentage of DMPG.[14]

Preparation of DMPG-Containing Liposomes

Liposomes are artificial vesicles that serve as excellent models for bacterial membranes.

-

Lipid Film Hydration: A mixture of lipids (e.g., a defined ratio of a zwitterionic lipid like POPE and an anionic lipid like DMPG) dissolved in an organic solvent (e.g., chloroform) is dried into a thin film on the wall of a glass flask using a rotary evaporator.

-

Hydration: The lipid film is hydrated with an aqueous buffer, causing the lipids to swell and form multilamellar vesicles (MLVs).

-

Sonication or Extrusion: To create small, unilamellar vesicles (SUVs) of a defined size, the MLV suspension is either sonicated or, more commonly, extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

Measuring Membrane Potential

Protocol: Using the Voltage-Sensitive Dye DiSC₃(5)

Voltage-sensitive dyes are used to measure changes in the transmembrane potential.

-

Cell Preparation: Bacterial cells are washed and resuspended in a suitable buffer.

-

Dye Loading: The cationic dye DiSC₃(5) is added to the cell suspension. Due to the negative-inside membrane potential, the dye accumulates inside the polarized cells, which leads to self-quenching of its fluorescence.[15]

-

Fluorescence Measurement: The fluorescence is monitored using a fluorometer. A stable, low fluorescence signal indicates that the cells have a healthy membrane potential.

-

Depolarization Event: Upon addition of a membrane-depolarizing agent (e.g., an AMP or an ionophore), the membrane potential collapses. The quenched dye is rapidly released from the cells into the buffer.[15]

-

Signal Detection: This release causes dequenching and a sharp increase in the measured fluorescence, which is proportional to the degree of depolarization.[15]

The workflow for a typical membrane potential assay is visualized below.

Conclusion

Dipalmitoylphosphatidylglycerol is far more than a simple structural lipid in bacterial membranes. Its anionic nature is a cornerstone of membrane stability, a modulator of protein function, and a critical determinant in the interaction with the external environment. For drug development professionals, DMPG's role as the primary anchor for cationic antimicrobial peptides presents a significant opportunity for designing novel therapeutics that selectively target bacterial membranes. Understanding the biophysical contributions of DMPG and the bacterial mechanisms that modify it to confer resistance is essential for developing robust and effective next-generation antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]

- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of Bacterial Cationic Peptide Antibiotics with Outer and Cytoplasmic Membranes of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How do Antimicrobial Peptides Interact with the Outer Membrane of Gram-Negative Bacteria? Role of Lipopolysaccharides in Peptide Binding, Anchoring, and Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alteration of Zeta potential and membrane permeability in bacteria: a study with cationic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to Analyze the Surface Composition of Bacterial Membrane Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Where Electrostatics Matter: Bacterial Surface Neutralization and Membrane Disruption by Antimicrobial Peptides SAAP-148 and OP-145 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic di-GMP: the First 25 Years of a Universal Bacterial Second Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 12. Two-component systems regulate bacterial virulence in response to the host gastrointestinal environment and metabolic cues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellgs.com [cellgs.com]

- 15. biorxiv.org [biorxiv.org]

Dimyristoyl Phosphatidylglycerol in Lung Surfactant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lung surfactant, a complex mixture of lipids and proteins, is critical for reducing surface tension at the alveolar air-liquid interface, thereby preventing lung collapse at the end of expiration. While dipalmitoylphosphatidylcholine (DPPC) is the most abundant and primary surface-active component, the anionic phospholipid phosphatidylglycerol (PG) plays a crucial role in the overall function and stability of the surfactant film. This technical guide focuses specifically on Dimyristoyl Phosphatidylglycerol (DMPG), a saturated phosphatidylglycerol with two 14-carbon acyl chains. We delve into the biophysical properties of DMPG, its interactions with other surfactant components, its role in synthetic surfactant formulations, and the experimental methodologies used to characterize its function. This document serves as a comprehensive resource for researchers and professionals in drug development and respiratory medicine, providing detailed quantitative data, experimental protocols, and visualizations of key processes.

Introduction

Pulmonary surfactant is a complex lipo-protein substance produced by alveolar type II cells.[1] Its primary function is to lower the surface tension within the alveoli, which is essential for normal breathing mechanics.[2] The composition of lung surfactant is approximately 90% lipids and 10% proteins.[3] The lipid fraction is dominated by phospholipids (B1166683), with phosphatidylcholine (PC) being the most abundant, particularly dipalmitoylphosphatidylcholine (DPPC).[4]

Phosphatidylglycerol (PG) is the second most abundant phospholipid in mature lung surfactant, and its presence is a key indicator of fetal lung maturity.[1] While present in smaller quantities than PC, PG is vital for the proper adsorption and spreading of the surfactant monolayer at the air-water interface.[4] This guide specifically examines Dimyristoyl Phosphatidylglycerol (DMPG), a species of PG with two myristoyl (14:0) acyl chains. Understanding the specific biophysical characteristics of DMPG is crucial for the rational design of synthetic surfactants for treating conditions like Neonatal Respiratory Distress Syndrome (NRDS) and Acute Respiratory Distress Syndrome (ARDS).[1][2]

Quantitative Data on DMPG Properties

The biophysical behavior of DMPG, both alone and in combination with other lipids, has been characterized by various techniques. The following tables summarize key quantitative data from the literature.

Table 1: Thermotropic Properties of DMPG and Related Systems

| System | Method | Main Phase Transition Temperature (T_m) (°C) | Pre-transition Temperature (T_p) (°C) | Enthalpy (ΔH) (kcal/mol) | Reference(s) |

| Pure DMPG | DSC | ~23 | ~11-15 | - | [5][6] |

| DMPC/DMPG (70:30 mol%) | DSC | ~25 | ~15 | - | [5][6] |

| DMPC/DMPG (50:50 mol%) | DSC | ~24 | - | Maximized for Lc phase transition | [5][6] |

| Pure DMPC | DSC | 24.5 | - | - | [7] |

| Pure DPPC | DSC | 41 | - | - | [8] |

Note: T_m can be influenced by factors such as pH and ionic strength. The values presented are generally at neutral pH.

Table 2: Interfacial Properties of DMPG Monolayers

| System | Technique | Lift-off Area (Ų/molecule) | Liquid-Expanded (LE) to Liquid-Condensed (LC) Transition Pressure (mN/m) | Collapse Pressure (mN/m) | Reference(s) |

| Pure DMPG | Langmuir Trough | ~90 | ~4 (for DMPS, similar behavior) | > 50 | [9][10] |

| DMPC | Langmuir Trough | ~90 | - (remains in LE phase) | ~45 | [10] |

Note: These properties are highly dependent on subphase conditions (pH, ionic strength, temperature) and compression rate.[11]

Role and Interactions of DMPG in Lung Surfactant

Interaction with DPPC

Differential scanning calorimetry (DSC) studies of binary mixtures of DMPG and dimyristoylphosphatidylcholine (B1235183) (DMPC), a close analog of DPPC, reveal that these lipids are highly miscible but do not exhibit ideal mixing behavior.[5][6] The gel-to-liquid-crystalline phase transition temperature is maximal at approximately 30 mol% DMPG.[5][6] This non-ideal mixing is attributed to a combination of steric hindrance from the DMPC headgroups and electrostatic repulsion between the negatively charged DMPG headgroups.[5][6] In the context of lung surfactant, the presence of DMPG alongside DPPC helps to fluidize the lipid monolayer, which is crucial for the rapid respreading of the surfactant film during inhalation.

Interaction with Surfactant Proteins B and C

The hydrophobic surfactant proteins SP-B and SP-C are essential for the dynamic surface activity of lung surfactant.[12] Both proteins have been shown to interact preferentially with anionic phospholipids like PG.[4][13][14]

-

SP-B: Studies using electron spin resonance (ESR) spectroscopy have demonstrated that SP-B has a preference for interacting with negatively charged phospholipids.[13] This interaction is crucial for several of SP-B's functions, including the formation of a stable surfactant film and the selective enrichment of DPPC in the monolayer during compression.[15][16] The interaction between SP-B and PG is thought to be important for the proper orientation of the protein within the membrane.[4]

-

SP-C: Similar to SP-B, SP-C also shows preferential interactions with PG.[14] The inclusion of either SP-B or SP-C in a model surfactant monolayer increases the surface pressure, with the proteins partitioning into the more fluid, liquid-expanded phase.[14]

The interaction of these proteins with DMPG contributes to the overall stability and function of the surfactant film, facilitating the rapid adsorption of lipids to the air-liquid interface and the formation of a surface-associated reservoir.[4]

Influence on Alveolar Cells

Phosphatidylglycerol can modulate the function of alveolar cells. In vivo studies in rats have shown that PG can stimulate the uptake of liposomes by alveolar macrophages.[17] However, high concentrations of PG can have detrimental effects on lung function.[17] This suggests that the concentration of DMPG in synthetic surfactants must be carefully optimized.

DMPG in Synthetic Surfactant Formulations

The development of synthetic surfactants aims to create preparations that mimic the function of natural surfactant while avoiding the risks and limitations associated with animal-derived products.[2] Many synthetic formulations incorporate a PG component to replicate the fluidizing and protein-interactive properties of natural surfactant.

A common composition for the lipid component of experimental synthetic surfactants is a mixture of DPPC, a fluid unsaturated phosphatidylcholine like palmitoyloleoyl phosphatidylcholine (POPC), and a phosphatidylglycerol, often palmitoyloleoyl phosphatidylglycerol (POPG).[18] For example, a widely studied synthetic lipid mixture consists of DPPC:POPC:POPG in a 5:3:2 weight ratio.[18] While POPG is frequently used due to its fluid nature at physiological temperatures, DMPG, with its saturated acyl chains and a phase transition temperature below physiological temperature, offers another option for modulating the biophysical properties of synthetic surfactants.[5][6]

Experimental Protocols

Preparation of DMPG-Containing Liposomes/Vesicles

This protocol describes the preparation of multilamellar vesicles (MLVs) containing DMPG and DPPC for biophysical studies.

Materials:

-

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)

-

Nitrogen gas (high purity)

-

Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired molar ratio of DMPC/DPPC and DMPG in chloroform in a round-bottom flask.

-

Evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[19]

-

-

Hydration:

-

Add the desired buffer to the flask.

-

Hydrate the lipid film by vortexing the flask for several minutes at a temperature above the main phase transition temperature of both lipids (e.g., >41°C for DPPC/DMPG mixtures). This results in the formation of MLVs.

-

-

Annealing (Optional):

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare MLVs as described in section 5.1.

-

Transfer a precise amount of the lipid suspension into an aluminum DSC pan and seal it.

-

Prepare a reference pan containing the same volume of buffer.

-

-

Data Acquisition:

-

Place the sample and reference pans in the calorimeter.

-

Equilibrate the system at a starting temperature below the expected phase transitions.

-

Scan the temperature at a controlled rate (e.g., 1°C/min) over the desired range.

-

Record the differential heat flow as a function of temperature. The peaks in the resulting thermogram correspond to phase transitions.[19]

-

Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms

This technique measures the relationship between surface pressure and the area per molecule in a monolayer at an air-water interface.[20]

Instrumentation:

-

Langmuir-Blodgett trough with movable barriers

-

Wilhelmy plate pressure sensor

Procedure:

-

Trough Preparation:

-

Monolayer Formation:

-

Prepare a solution of the lipid(s) (e.g., DMPG) in a volatile solvent like chloroform.

-

Carefully deposit a known volume of the lipid solution onto the subphase surface using a microsyringe.

-

Allow the solvent to evaporate completely (typically 10-15 minutes).

-

-

Isotherm Measurement:

-

Compress the monolayer at a constant rate using the movable barriers.

-

Simultaneously record the surface pressure using the Wilhelmy plate.

-

The data is plotted as surface pressure (mN/m) versus the mean molecular area (Ų/molecule).[22]

-

Fluorescence Microscopy of Monolayers

This method allows for the visualization of different lipid phases within a monolayer.

Instrumentation:

-

Langmuir-Blodgett trough equipped with an epifluorescence microscope.

Procedure:

-

Monolayer Preparation:

-

Prepare a lipid solution as in section 5.3, but include a small mole fraction (e.g., 0.5-1 mol%) of a fluorescent lipid probe.

-

The choice of probe depends on which phase is to be visualized. For example, some probes preferentially partition into the liquid-expanded (disordered) phase, making it appear bright, while the liquid-condensed (ordered) phase appears dark.[23][24]

-

-

Imaging:

-

Form the monolayer on the trough.

-

As the monolayer is compressed, capture images at different surface pressures using the epifluorescence microscope. This allows for the visualization of domain formation and phase transitions.[23]

-

Visualizations

Diagram 1: Workflow for Preparing and Analyzing DMPG-Containing Vesicles

Caption: Workflow for the preparation and biophysical analysis of DMPG-containing vesicles.

Diagram 2: Experimental Workflow for Langmuir Trough Analysis

Caption: Step-by-step workflow for Langmuir trough surface pressure-area isotherm measurements.

Diagram 3: Conceptual Interactions of DMPG in a Surfactant Monolayer

Caption: Conceptual diagram of DMPG's interactions and contributions within the lung surfactant monolayer.

Conclusion

Dimyristoyl phosphatidylglycerol, while a minor component by mass, is a functionally significant phospholipid in lung surfactant. Its specific biophysical properties, including its phase behavior and interfacial characteristics, play a crucial role in modulating the fluidity and stability of the surfactant film. The anionic nature of DMPG facilitates essential interactions with the hydrophobic surfactant proteins SP-B and SP-C, which are critical for the dynamic cycling of the surfactant monolayer during respiration. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers working on the development of new-generation synthetic surfactants. A thorough understanding of the role of individual components like DMPG is paramount for designing effective therapies for respiratory diseases characterized by surfactant deficiency or dysfunction.

References

- 1. Surfactant preparations for preterm infants with respiratory distress syndrome: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic pulmonary surfactant preparations: new developments and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. mdpi.com [mdpi.com]

- 5. Calorimetric and spectroscopic studies of the phase behavior and organization of lipid bilayer model membranes composed of binary mixtures of dimyristoylphosphatidylcholine and dimyristoylphosphatidylglycerol [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) monolayers: influence of temperature, pH, ionic strength and binding of alkaline earth cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipid-protein interactions of hydrophobic proteins SP-B and SP-C in lung surfactant assembly and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interactions of hydrophobic lung surfactant proteins SP-B and SP-C with dipalmitoylphosphatidylcholine and dipalmitoylphosphatidylglycerol bilayers studied by electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Surfactant Proteins SP-B and SP-C in Pulmonary Surfactant Monolayers: Physical Properties Controlled by Specific Protein–Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surface activity in vitro: role of surfactant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pulmonary surfactant protein SP-B interacts similarly with dipalmitoylphosphatidylglycerol and dipalmitoylphosphatidylcholine in phosphatidylcholine/phosphatidylglycerol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Influence of phosphatidylglycerol on the uptake of liposomes by alveolar cells and on lung function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aerosol delivery of synthetic lung surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Langmuir–Blodgett trough - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. biolinscientific.com [biolinscientific.com]

- 23. researchgate.net [researchgate.net]

- 24. Epifluorescence microscopic studies of monolayers containing mixtures of dioleoyl- and dipalmitoylphosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Handling and Storage of 1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) Powder

Introduction: 1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DMPG, is an anionic phospholipid widely utilized by researchers in membrane science, drug delivery, and biotechnology.[1][2] Its saturated myristoyl (14:0) acyl chains and negatively charged phosphoglycerol headgroup make it an essential component for creating stable model membranes and liposomal formulations.[3][4] DMPG is instrumental in studies involving membrane dynamics, drug encapsulation, and the development of targeted nanomedicines.[1][5] The integrity of experimental outcomes relies heavily on the purity and stability of the DMPG used. This guide provides an in-depth overview of the critical procedures for the proper handling, storage, and utilization of DMPG powder to ensure its stability and performance.

Physicochemical Properties

DMPG is typically supplied as a sodium salt in the form of a white crystalline powder.[1][4][6] Understanding its fundamental properties is crucial for its correct application.

| Property | Description |

| Synonyms | 1,2-DMPG, Dimyristoylphosphatidylglycerol Sodium Salt[6][7] |

| Molecular Formula | C₃₄H₆₆NaO₁₀P[4][6][8] |

| Molecular Weight | ~688.9 g/mol [4][6][8] |

| Appearance | White to off-white powder or crystalline solid[1][7][8] |

| Purity | Typically ≥98%[3][4][6] |

| Melting Point | Approximately 195°C (with decomposition)[7][9] |

| Solubility | Soluble in chloroform (B151607) (approx. 2 mg/mL); sparingly soluble in aqueous solutions[3][6] |

| Phase Transition | Exhibits a gel-to-liquid crystalline phase transition that is dependent on ionic strength. In low ionic strength solutions, the transition is broad (18-35°C), while in solutions with >100 mM NaCl, it occurs more sharply at approximately 23°C.[10] |

Storage and Stability

The long-term stability of DMPG is contingent on appropriate storage conditions that mitigate chemical degradation pathways, primarily hydrolysis.

| Form | Temperature | Atmosphere | Container | Stability/Duration |

| Powder (As Supplied) | -20°C [4][6][8][11] | Keep tightly closed to protect from moisture.[11] | Glass container with a Teflon-lined closure.[12] | ≥2-4 years[4][6] |

| Organic Solution | -20°C ± 4°C[12] | Purge with an inert gas (e.g., Nitrogen, Argon).[4][12] | Glass container with a Teflon-lined closure. Avoid plastic.[12] | Stable, but long-term storage is best in powder form. |

| Aqueous Suspension | 4-8°C (Refrigerated) | N/A | Glass or appropriate plastic vial. | Not recommended for long-term storage. LUVs may be stable for ~5-7 days before significant leakage occurs due to hydrolysis.[13] |

Key Stability Considerations:

-

Hydrolysis: As an ester-containing lipid, DMPG is susceptible to hydrolysis, which cleaves the fatty acid chains from the glycerol (B35011) backbone.[14] This process is accelerated by the presence of water, non-neutral pH, and elevated temperatures.[13] Hydrolysis results in the formation of lysophospholipids, which can destabilize liposomal membranes.[13]

-

Hygroscopicity: Phospholipids can be hygroscopic, meaning they absorb moisture from the atmosphere.[12] Absorbed moisture can lead to powder caking, making handling difficult, and can initiate hydrolytic degradation even in the solid state.[15][16]

-

Oxidation: Because DMPG is a saturated lipid (containing no double bonds in its acyl chains), it is highly stable against oxidation.[12] This is a significant advantage over unsaturated phospholipids.

Safe Handling and Personal Protective Equipment (PPE)

DMPG powder should be handled with care in a laboratory setting. Adherence to safety protocols is mandatory to prevent irritation and exposure.

| Hazard Classification (GHS) | Description |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[9] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[9] |

| Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[9] |

| Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[9] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or eyeshields.[8][9]

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).[9][11]

-

Respiratory Protection: For handling large quantities or where dust is generated, use a NIOSH/MSHA-approved respirator.[11]

-

Body Protection: Wear a lab coat or other protective clothing.[9]

-

-

Powder Handling:

-

Spill & Disposal:

Experimental Protocols and Workflows

Proper technique during reconstitution and formulation is essential for achieving desired experimental results.

This protocol describes the preparation of a stock solution in an organic solvent, which can then be used for creating aqueous dispersions.

-

Equilibration: Remove the sealed container of DMPG powder from the -20°C freezer and allow it to warm to room temperature on the benchtop (approx. 30-60 minutes).

-

Weighing: In a well-ventilated area, weigh the desired amount of DMPG powder and transfer it to a clean glass vial with a Teflon-lined cap.

-

Solvent Addition: Add a suitable organic solvent, such as chloroform, to the vial to achieve the desired concentration (e.g., 2 mg/mL).[4][6]

-

Inert Gas Purge: Purge the solvent and the headspace of the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen.[4]

-

Dissolution: Cap the vial tightly and vortex or sonicate gently until the powder is fully dissolved, forming a clear solution.

-

Storage: Store the resulting stock solution at -20°C as described in Table 2.

This protocol outlines a common method for preparing small unilamellar vesicles (SUVs) using the lipid film hydration and extrusion technique.

-

Lipid Mixture Preparation: From stock solutions (see 4.1), transfer the desired molar ratios of DMPG and other lipids (e.g., DMPC, cholesterol) into a round-bottom flask.[17]

-

Film Formation: Remove the organic solvent using a rotary evaporator at a temperature above the lipid mixture's phase transition to create a thin, uniform lipid film on the flask wall.[17]

-

Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

-

Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. Hydrate the lipid film by gentle agitation (e.g., swirling or vortexing) at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To create unilamellar vesicles of a defined size, load the MLV suspension into a mini-extruder. Force the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm).[17] Perform this step at a temperature above the lipid phase transition.

-

Characterization: The resulting liposome (B1194612) suspension can be characterized for size, zeta potential, and encapsulation efficiency.

To overcome the inherent instability of aqueous liposome suspensions, lyophilization (freeze-drying) can be employed to produce a stable, dry powder that can be reconstituted before use.[14][18]

-

Add Cryoprotectant: To the final liposome suspension (from 4.2), add a cryoprotectant such as sucrose (B13894) or trehalose. A 1:1 to 5:1 sugar-to-lipid weight ratio is common.[19] The sugar protects the vesicle structure during freezing.[13]

-

Freezing: Aliquot the mixture into lyophilization vials and freeze the samples. This can be done on the shelf of the lyophilizer or by plunging into liquid nitrogen for rapid freezing.[14]

-

Primary Drying (Sublimation): Place the frozen vials in a lyophilizer. Under vacuum, the temperature is raised slightly to allow the frozen water (ice) to sublimate directly into water vapor.

-

Secondary Drying: After all ice is gone, the temperature is raised further to remove residual, unfrozen water molecules from the product.

-

Sealing: Once drying is complete, the vials are sealed under vacuum or backfilled with an inert gas (e.g., nitrogen) before sealing.

-

Storage: The resulting dry powder is stored at an appropriate temperature, typically ranging from 4°C to -20°C, and is significantly more stable than its aqueous counterpart.[14]

Impact of Improper Handling

Failure to adhere to correct handling and storage protocols can compromise the physical and chemical integrity of DMPG powder, leading to unreliable experimental results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Investigation of 1,2-Dimyristoyl-sn-Glycero-3-Phosphoglycerol-Sodium (DMPG-Na) Lipid with Various Metal Cations in Nanocochleate Preformulation: Application for Andrographolide Oral Delivery in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) Sodium Salt | 200880-40-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 1,2-二肉豆蔻酰-sn-甘油-3-磷酸-rac-(1-甘油) 钠盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.anatrace.com [cdn.anatrace.com]

- 12. avantiresearch.com [avantiresearch.com]

- 13. avantiresearch.com [avantiresearch.com]

- 14. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 16. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]

- 17. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

The Solubility Profile of 1,2-Dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), a key anionic phospholipid in drug delivery and membrane research. Understanding the solubility of DMPG in various organic solvents is critical for the formulation of lipid-based drug delivery systems, such as liposomes, and for conducting biophysical studies of model membranes. This document consolidates available quantitative solubility data, details relevant experimental protocols, and illustrates associated molecular pathways and workflows.

Core Topic: Solubility of DMPG in Chloroform (B151607) and Other Organic Solvents

1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DMPG, is a phospholipid that plays a significant role in various biological and pharmaceutical applications. It is frequently used in the creation of micelles, liposomes, and other artificial membranes for research and drug delivery purposes. The solubility of this amphipathic molecule is highly dependent on the nature of the solvent.

Quantitative Solubility Data

The solubility of DMPG sodium salt in various organic solvents is a critical parameter for the preparation of stock solutions and the formulation of lipid-based nanoparticles. While comprehensive quantitative data across a wide range of solvents is not extensively published in a single source, the following table summarizes available information from technical data sheets and scientific literature. It is important to note that solubility can be influenced by factors such as the salt form of the lipid, temperature, and the presence of small amounts of other substances like water.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of DMPG (Sodium Salt) |

| Chloroform | CHCl₃ | 119.38 | Approximately 2 mg/mL[1][2][3] |

| Methanol (B129727) | CH₃OH | 32.04 | Soluble at 4 mg/mL (in combination with other lipids)[4] |

| Ethanol | C₂H₅OH | 46.07 | Soluble at 4 mg/mL (in combination with other lipids)[4] |

| Isopropanol (B130326) | C₃H₈O | 60.10 | Soluble at 4 mg/mL (in combination with other lipids)[4] |

| Water | H₂O | 18.02 | Sparingly soluble[1]; >1% (>10 mg/mL)[5] |

Note: The solubility in methanol, ethanol, and isopropanol is based on a reported method for liposome (B1194612) production where a lipid mixture containing DMPG was dissolved at this concentration. The maximum solubility may be higher. For acidic lipids like DMPG that are difficult to dissolve in pure chloroform, the addition of a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%) can improve solubility[6].

Experimental Protocols

Determining the Solubility of DMPG in an Organic Solvent

A straightforward experimental protocol to determine the solubility of DMPG in a specific organic solvent can be performed as follows:

-

Preparation : Weigh a precise mass of DMPG powder into a series of small, sealable glass vials.

-

Solvent Addition : To each vial, add a measured volume of the organic solvent to be tested, starting with a volume that is expected to be insufficient for complete dissolution.

-

Equilibration : Seal the vials and agitate them at a constant temperature. Sonication can be used to aid in the initial dispersion. Allow the mixture to equilibrate for a set period (e.g., 24 hours) to ensure that the maximum amount of solute has dissolved.

-

Observation : After equilibration, visually inspect the vials for any undissolved solid. If undissolved solid remains, incrementally add more solvent and repeat the equilibration step until the solid is fully dissolved.

-